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Dicyclohexanol propane -

Dicyclohexanol propane

Catalog Number: EVT-1592328
CAS Number:
Molecular Formula: C15H32O2
Molecular Weight: 244.41 g/mol
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Product Introduction

Overview

Dicyclohexanol propane, also known as hydrogenated bisphenol A (HBPA), is a cyclic organic compound that belongs to the family of bisphenol derivatives. It is primarily used in the production of polycarbonate plastics and epoxy resins due to its favorable properties such as thermal stability and chemical resistance. The compound is synthesized through various chemical processes, which are significant for industrial applications.

Source and Classification

Dicyclohexanol propane is classified under cyclic alcohols, specifically as a bis(4-hydroxycyclohexyl) alkane. Its chemical structure consists of two cyclohexanol groups attached to a propane backbone. This compound is often derived from the hydrogenation of bisphenol A, a widely used chemical in plastics manufacturing. The systematic name for dicyclohexanol propane is 2,2-bis(4-hydroxycyclohexyl) propane, with the CAS number 80-04-6.

Synthesis Analysis

Methods

The synthesis of dicyclohexanol propane can be achieved through several methods:

  1. Hydrogenation of Bisphenol A: This is the most common method where bisphenol A undergoes hydrogenation in the presence of hydrogen and a catalyst (typically a metal catalyst such as palladium or nickel). The reaction conditions involve elevated temperatures and pressures to facilitate the conversion.
  2. Recrystallization Techniques: Following synthesis, purification methods such as recrystallization are employed to remove impurities. For instance, crude dicyclohexanol propane can be dissolved in boiling chloroform and then cooled to room temperature to crystallize the desired product .
  3. Oxidation Processes: Alternative methods involve oxidation steps using agents like hydrogen peroxide under controlled conditions, which can yield dicyclohexanol propane from other precursor compounds .

Technical Details

The hydrogenation reaction typically requires:

  • Catalysts: Palladium on carbon or nickel catalysts.
  • Temperature: Ranges from 150°C to 250°C.
  • Pressure: Approximately 20 to 50 atmospheres.

The efficiency of these processes can vary based on the specific conditions and catalysts used.

Molecular Structure Analysis

Structure

Dicyclohexanol propane has a molecular formula of C15H30O2C_{15}H_{30}O_2. Its structure features two hydroxyl groups (-OH) attached to a propane backbone, which contributes to its classification as a diol. The compound exhibits a symmetrical structure with significant steric hindrance due to the bulky cyclohexane rings.

Data

  • Molecular Weight: Approximately 242.4 g/mol.
  • Boiling Point: Approximately 220°C.
  • Melting Point: Varies based on purity but typically around 40°C.
Chemical Reactions Analysis

Reactions

Dicyclohexanol propane can participate in various chemical reactions:

  1. Esterification: Reacts with carboxylic acids to form esters, which are useful in producing plasticizers.
  2. Ether Formation: Can react with alcohols to form ethers under acidic conditions.
  3. Oxidative Reactions: Under certain conditions, it can be oxidized to form ketones or aldehydes.

Technical Details

The reaction mechanisms often involve nucleophilic attack by hydroxyl groups on electrophilic centers in other molecules, leading to the formation of new bonds.

Mechanism of Action

The mechanism underlying the reactions involving dicyclohexanol propane typically involves:

  1. Nucleophilic Attack: Hydroxyl groups act as nucleophiles in esterification and ether formation.
  2. Proton Transfer: In acidic conditions, proton transfer may facilitate reaction pathways.
  3. Radical Intermediates: In some oxidative reactions, radical species may form, influencing reaction rates and products.

Data supporting these mechanisms can be found in studies detailing similar bisphenol derivatives and their reactivity patterns .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid or crystalline solid depending on temperature and purity.
  • Odor: Mild odor characteristic of alcohols.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but less soluble in water.

Chemical Properties

Relevant data indicate that dicyclohexanol propane exhibits low toxicity levels compared to other bisphenol compounds, making it suitable for various applications .

Applications

Dicyclohexanol propane finds numerous applications in scientific and industrial fields:

  1. Plastics Manufacturing: Used as a building block for polycarbonate plastics due to its thermal stability and strength.
  2. Epoxy Resins: Serves as a curing agent or modifier for epoxy formulations.
  3. Chemical Intermediates: Acts as an intermediate in synthesizing other chemicals such as surfactants and lubricants.

Research indicates ongoing interest in exploring its potential uses in sustainable materials development and other innovative applications .

Synthetic Methodologies and Reaction Engineering

Catalytic Hydrogenation of Bisphenol A: Mechanistic Insights and Kinetic Modeling

The industrial synthesis of dicyclohexanol propane (DCP) primarily occurs through the catalytic hydrogenation of bisphenol A (BPA). This transformation involves the sequential saturation of two aromatic rings, proceeding via a stepwise mechanism where the mono-unsaturated intermediate (mono-hydroxycyclohexyl compound) exhibits significantly slower reaction kinetics than the initial saturation step [1]. The hydrogen addition occurs cis-selectively on metal active sites, resulting in thermodynamically favored equatorial-equatorial conformations of the hydroxyl groups in the final DCP product [7].

Heterogeneous nickel catalysts (particularly Raney nickel) dominate industrial processes due to their cost-effectiveness and high selectivity for ring saturation without excessive C-O bond cleavage. Noble metals like platinum, while highly active, often require modification (e.g., with tin) to suppress unwanted dehydrogenation or ring-opening side reactions. Pt-Sn surface alloys demonstrate enhanced activity for carbonyl hydrogenation at lower temperatures (325-400 K), a principle extendable to aromatic ring saturation where electron density modulation by Sn improves hydrogen adsorption and spillover [3]. Kinetic modeling typically follows a Langmuir-Hinshelwood approach, where competitive adsorption of BPA, intermediates, and hydrogen significantly influences the overall rate. The hydrogenation displays apparent first-order dependence on hydrogen pressure and fractional order dependence on BPA concentration at industrially relevant conditions [1] [7].

Table 1: Comparative Catalyst Performance in BPA Hydrogenation to DCP

Catalyst TypeConversion (%)DCP Selectivity (%)Key Kinetic FeatureReference Basis
Raney Nickel>99~92Zero-order in BPA above 20 wt% loading [1]
Pt (5%)/SiO₂9585First-order in H₂ [3]
Pt-Sn (3:1)/Al₂O₃9894Negative order in BPA due to strong adsorption [3]
Ni@CN (N-doped Carbon)99.3*100*Enhanced activity via N-modulated electron density [10]
Cu-Ni/Al₂O₃95>90Synergistic effect, reduced deactivation

Note: Data marked () relates to phenol hydrogenation to cyclohexanol, indicative of ring saturation capability relevant to BPA.*

Solvent Selection Criteria in Homogeneous vs. Heterogeneous Catalytic Systems

Solvent choice critically impacts catalyst stability, reaction rate, selectivity, and downstream processing in DCP synthesis. Selection hinges on several key factors:

  • Polarity and Miscibility: High-boiling, polar aprotic solvents (e.g., dimethylformamide) offer excellent BPA solubility but pose challenges for catalyst recovery and product purification. Aliphatic alcohols like 2-ethylhexanol (boiling point ~184°C) are preferred industrially. They solubilize BPA effectively, withstand reaction temperatures (150-200°C), facilitate hydrogen access to the catalyst surface, and crucially, enable efficient post-reaction phase separation upon water addition [1]. Isopropanol/water mixtures are employed in systems using catalysts like Cu-Ni/Al₂O₃, leveraging their lower boiling points for easier distillation but requiring careful water content control to prevent catalyst sintering .
  • Hydrogen Bonding Capacity: Protic solvents like alcohols can favorably interact with phenolic intermediates, stabilizing them and potentially mitigating catalyst coking. However, excessive hydrogen bonding can also inhibit reactant adsorption on active sites. Glycols (vicinal diols) offer enhanced polarity and coordination ability, sometimes improving selectivity in noble metal systems by modifying the catalyst surface [7] [9].
  • Compatibility with Catalyst: Homogeneous catalysts (e.g., organorhodium complexes) demand solvents that stabilize the metal complex without ligand displacement. Heterogeneous systems require solvents that minimize catalyst leaching or structural degradation (e.g., pore collapse in supported metals). Aqueous systems, while attractive for separation, are generally avoided with base metal catalysts like Raney Ni due to accelerated oxidation and deactivation [1] . Non-coordinating hydrocarbons favor strong reactant adsorption but suffer from poor BPA solubility.

Table 2: Solvent Systems in DCP Hydrogenation Processes

Solvent SystemCatalyst CompatibilityAdvantagesDisadvantagesReference Basis
2-EthylhexanolRaney Ni, Pt, PdHigh BPA solubility, enables phase separationHigh boiling point (energy intensive removal) [1]
Isopropanol/WaterCu-Ni/Al₂O₃, Ni@CNLower boiling, facilitates catalyst washingWater promotes sintering; azeotrope formation [10]
Ethylene GlycolPt, RuHigh polarity, stabilizes intermediatesViscous, difficult product separation [7] [9]
CyclohexanePt/Al₂O₃, Pd/CInert, easy removalPoor BPA solubility [3]

Optimization of Reaction Parameters: Temperature, Pressure, and Catalyst-to-Substrate Ratios

Precise control of reaction parameters is paramount for achieving high DCP yield and selectivity while ensuring process economics and catalyst longevity:

  • Temperature: Optimal ranges are typically 150-180°C for nickel catalysts and 100-140°C for noble metals (Pt, Pd). Higher temperatures accelerate the reaction but favor undesired endothermic pathways like dehydrocyclization, transalkylation, and over-hydrogenation leading to cyclohexane derivatives. For Pt-Sn systems, activity towards ring saturation peaks around 325 K (52°C), but industrial processes operate higher for sufficient reaction rates with BPA [1] [3]. Temperature sensitivity is high; a 20°C increase above 180°C with Ni catalysts can double the rate of side product formation.
  • Hydrogen Pressure: Industrially applied pressures range from 30 to 50 bar for Ni systems and 10 to 30 bar for Pt-based catalysts. Higher pressures drive the equilibrium-limited saturation steps, particularly beneficial for converting the stubborn mono-unsaturated intermediate to DCP. However, excessive pressure (>70 bar) can physically damage catalyst structures (e.g., Raney Ni) and increase operational costs. Kinetic studies on model compounds (cyclohexanone → cyclohexanol) over Pt show near-first-order dependence on H₂ pressure within the 10-30 bar range [3].
  • Catalyst-to-Substrate Ratio (C/S): Ratios between 0.05:1 to 0.2:1 (wt:wt) are common. Lower ratios (<0.05) prolong reaction times excessively, increasing the window for side reactions. Higher ratios (>0.2) offer minimal rate improvement due to mass transfer limitations (hydrogen availability, reactant diffusion) and raise costs. For Ni catalysts, a ratio of ~0.1 (10 wt%) is often optimal for achieving >99% conversion in 4-6 hours [1]. Noble metal systems can operate effectively at lower loadings (0.02-0.05 wt:wt) due to intrinsically higher activity per site. Continuous fixed-bed reactors operate with significantly lower effective C/S ratios but require highly stable catalysts.

Kinetic modeling reveals an apparent activation energy (Eₐ) of ~60-75 kJ/mol for BPA hydrogenation over Ni catalysts, confirming significant sensitivity to temperature. The rate-determining step shifts from the first ring saturation at lower temperatures to the second ring saturation at higher temperatures and pressures [1] [7].

Table 3: Optimized Reaction Parameters for DCP Synthesis

ParameterRaney Nickel SystemPt-based SystemCu-Ni/Al₂O₃ System
Temperature (°C)150 - 180100 - 140160 - 190
H₂ Pressure (bar)30 - 5010 - 3040 - 60
Catalyst/Substrate0.08 - 0.12 (wt/wt)0.02 - 0.05 (wt/wt)0.10 - 0.15 (wt/wt)
Reaction Time (h)4 - 82 - 45 - 10
Key SensitivityHigh (Side reactions >180°C)Moderate (Leaching at high T)Moderate (Sintering at high T/P)

Post-Reaction Processing: Catalyst Recovery via Alcohol-Water Phase Separation

Efficient catalyst separation and recycling are critical for the economic viability and sustainability of DCP production. The high-boiling alcohol solvents (like 2-ethylhexanol) used in many processes enable a clever separation strategy:

  • Reaction Mixture Dilution: The hot reaction mixture, containing DCP, solvent, catalyst particles, and potential oligomers, is diluted with a lower-boiling, water-miscible alcohol (e.g., methanol, ethanol, isopropanol) or directly with water [1] .
  • Water-Induced Phase Separation: Controlled addition of water triggers the formation of two immiscible phases:
  • An aqueous-alcoholic phase: Contains most of the water, the lower alcohol (if used), and water-soluble impurities or catalyst fines.
  • An organic phase: Composed primarily of the high-boiling solvent (e.g., 2-ethylhexanol), dissolved DCP product, and the bulk heterogeneous catalyst particles (e.g., Raney Ni). The catalyst's hydrophobicity and density cause it to be retained within this organic phase.
  • Catalyst Recovery: The organic phase, now containing the suspended catalyst, is simply decanted or separated centrifugally from the aqueous phase. The catalyst can then be directly recycled back to the reactor with minimal processing (sometimes a wash with fresh solvent). This method achieves recovery rates exceeding 95% per cycle for robust catalysts like Raney Ni [1].
  • Product Isolation: The DCP-laden organic phase undergoes distillation steps. First, the lower alcohol (if added) and water are removed as overheads. Then, the high-boiling solvent (e.g., 2-ethylhexanol) is distilled off under reduced pressure. Finally, DCP is recovered as a high-purity melt or crystallized solid. Residual solvent in DCP is typically below 100 ppm after vacuum stripping.

Catalysts prone to deactivation by coking (e.g., Cu-Ni/Al₂O₃) require intermittent oxidative regeneration after several cycles. This involves careful coke burn-off in controlled oxygen/inert gas mixtures at elevated temperatures (300-400°C) to restore activity without sintering the metal particles . Homogeneous catalysts require more complex recovery methods (e.g., extraction, adsorption), making them less attractive despite potentially higher selectivities. The phase-separation method offers significant advantages in simplicity, energy efficiency, and catalyst preservation compared to filtration or high-temperature distillation of the entire reaction mixture.

Compound Nomenclature Table

Chemical Structure IdentifierSystematic NameCommon Name/Synonym in Text
C₁₅H₃₂O₂4-[2-(4-Hydroxycyclohexyl)propan-2-yl]cyclohexan-1-olDicyclohexanol propane (DCP)
C₁₅H₁₆O₂4,4'-(Propane-2,2-diyl)diphenolBisphenol A (BPA)
C₈H₁₈O2-Ethylhexan-1-ol2-Ethylhexanol
Ni/Al AlloyNickel-Aluminum Alloy (Activated)Raney Nickel
Pt-Sn/Al₂O₃Platinum-Tin on AluminaPt-Sn Catalyst

Properties

Product Name

Dicyclohexanol propane

IUPAC Name

cyclohexanol;propane

Molecular Formula

C15H32O2

Molecular Weight

244.41 g/mol

InChI

InChI=1S/2C6H12O.C3H8/c2*7-6-4-2-1-3-5-6;1-3-2/h2*6-7H,1-5H2;3H2,1-2H3

InChI Key

QHUSVXUYYGNPFN-UHFFFAOYSA-N

Synonyms

dicyclohexanol propane

Canonical SMILES

CCC.C1CCC(CC1)O.C1CCC(CC1)O

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